5,9-dibromo-7H-benzo[c]fluorene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H10Br2 |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
5,9-dibromo-7H-benzo[c]fluorene |
InChI |
InChI=1S/C17H10Br2/c18-12-5-6-13-10(8-12)7-11-9-16(19)14-3-1-2-4-15(14)17(11)13/h1-6,8-9H,7H2 |
InChI Key |
APYYPHKAMCHWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5,9 Dibromo 7h Benzo C Fluorene and Its Substituted Analogs
Strategies for the Construction of the Benzo[c]fluorene Core
The foundational step in the synthesis of the target compound and its analogs is the construction of the tetracyclic benzo[c]fluorene core. This is accomplished through various cyclization and annulation reactions, starting from carefully designed precursor compounds.
Cyclization and Annulation Reactions Leading to the Core Structure
A prominent method for constructing the benzo[c]fluorene skeleton is through a Lewis acid-catalyzed Prins-type cycloaromatization . boronmolecular.comtcichemicals.com This approach offers an operationally simple and transition-metal-free pathway to the desired polycyclic aromatic hydrocarbon. The reaction cascade is believed to proceed through the generation of an oxonium species, which then triggers subsequent annulation and aromatization steps to form the fused ring system. boronmolecular.com
Another versatile strategy involves the synthesis of hydroxy-substituted 7H-benzo[c]fluoren-7-ones. tcichemicals.com These compounds serve as valuable intermediates that can be further modified to yield the parent 7H-benzo[c]fluorene. The synthesis of these fluorenones can be achieved through methods such as the reaction of phenyl acetone (B3395972) with dimethyl phthalate (B1215562) followed by acid-promoted cyclization. tcichemicals.com
Furthermore, the self-condensation of 2H-inden-1-one upon heating provides a direct route to benzo[c]fluorenone-9, which can then be reduced to the 7H-benzo[c]fluorene core. This method starts from the bromination of 1-indanone (B140024) to 3-bromoindanone, followed by dehydrobromination to the indenone precursor.
Precursor Compounds and Synthon Design
The rational design of precursor compounds is crucial for the successful synthesis of the benzo[c]fluorene core. For the Prins-type cyclization, readily accessible enol ethers serve as key starting materials. boronmolecular.com The synthesis of hydroxy-7H-benzo[c]fluoren-7-ones often starts from dimethoxynaphthaldehydes, which are functionalized using oxazolines as activating groups for aromatic nucleophilic substitution. tcichemicals.com
The synthesis of the parent 7H-benzo[c]fluorene can be initiated from 1-indanone. A four-step process involving bromination with N-bromosuccinimide (NBS), dehydrobromination with triethylamine, self-condensation, and subsequent reduction with hydrazine (B178648) hydrate (B1144303) yields the desired benzo[c]fluorene.
Regioselective Bromination Protocols at C5 and C9 Positions
With the benzo[c]fluorene core in hand, the next critical step is the regioselective introduction of bromine atoms at the C5 and C9 positions. This transformation is key to enabling further functionalization through cross-coupling reactions.
Direct Halogenation Methods
Direct bromination of the 7H-benzo[c]fluorene core can be achieved using brominating agents such as N-bromosuccinimide (NBS) . The reaction conditions, including the choice of solvent and the presence of a radical initiator or acid catalyst, play a crucial role in determining the regioselectivity of the bromination. For electron-rich aromatic compounds, performing the bromination with NBS in a polar aprotic solvent like dimethylformamide (DMF) can favor para-substitution. While specific literature detailing the direct dibromination of the parent 7H-benzo[c]fluorene at the C5 and C9 positions is scarce, the principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons suggest that these positions are susceptible to attack. The synthesis of the commercially available 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene indicates that such regioselective dibromination is synthetically accessible. tcichemicals.comtcichemicals.com
Indirect Approaches for Selective Dibromination
Indirect methods for achieving selective dibromination can offer greater control over the regiochemistry. One potential strategy involves the introduction of directing groups onto the benzo[c]fluorene core prior to bromination. These directing groups can then be removed after the desired bromination pattern is achieved. Another approach could involve the synthesis of a precursor already containing the desired bromine atoms, which is then cyclized to form the 5,9-dibrominated benzo[c]fluorene core. However, specific examples of such indirect syntheses for 5,9-dibromo-7H-benzo[c]fluorene are not extensively reported in the literature.
Synthesis of Variously Substituted this compound Derivatives
The bromine atoms at the C5 and C9 positions of this compound serve as versatile handles for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction . koreascience.krrsc.org This allows for the synthesis of a diverse library of derivatives with tailored electronic and photophysical properties for applications in organic electronics.
Commercially available examples of such derivatives include 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene and 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene. tcichemicals.comtcichemicals.comacrospharma.co.kr The synthesis of these compounds typically involves the construction of the appropriately substituted 7H-benzo[c]fluorene core followed by regioselective dibromination.
The Suzuki coupling reaction of this compound and its analogs with various arylboronic acids or their esters allows for the introduction of different aryl groups at the 5 and 9 positions. koreascience.krrsc.orgresearchgate.net This methodology has been successfully employed to prepare novel spiro[benzo[c]fluorene-7,9'-fluorene] based dyes and other derivatives for OLED applications. koreascience.kr The reaction conditions for Suzuki couplings are typically mild and tolerate a wide range of functional groups, making it a powerful tool for the late-stage functionalization of the benzo[c]fluorene scaffold.
Below is an interactive data table summarizing the synthesis of some substituted this compound derivatives.
| Derivative | R1 | R2 | Synthetic Method for Substitution | Precursor |
| 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | Br | Br | Direct Bromination | 7,7-Dimethyl-7H-benzo[c]fluorene |
| 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene | Br | Br | Direct Bromination | 7,7-Diphenyl-7H-benzo[c]fluorene |
| 5,9-Diaryl-7H-benzo[c]fluorene | Aryl | Aryl | Suzuki Coupling | This compound |
Introduction of Alkyl and Aryl Groups at the C7 Position (e.g., 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene)
The methylene (B1212753) bridge at the C7 position of the 7H-benzo[c]fluorene core is activated by the adjacent aromatic rings, making the protons acidic and susceptible to deprotonation by a suitable base. This allows for the subsequent nucleophilic substitution with alkyl or aryl halides to introduce a variety of functional groups at this position. This methodology is analogous to the well-established alkylation and arylation reactions of fluorene (B118485) at its C9 position.
The synthesis of 7,7-disubstituted-5,9-dibromo-7H-benzo[c]fluorene derivatives typically proceeds via a two-step process. First, the this compound is treated with a strong base to generate the corresponding carbanion. Subsequently, the carbanion is reacted with an appropriate alkyl or aryl halide.
Commonly used bases for the deprotonation step include potassium tert-butoxide (t-BuOK) and sodium hydroxide (B78521) (NaOH) under phase-transfer catalysis (PTC) conditions. nih.gov Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the fluorene derivative, thereby promoting the deprotonation. researchgate.net
For instance, the synthesis of 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene would involve the reaction of this compound with methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide and a phase-transfer catalyst. Similarly, the synthesis of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene can be achieved by reacting the parent compound with a phenylating agent.
Table 1: Examples of Alkylated and Arylated this compound Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | C₁₉H₁₄Br₂ | 414.12 | 1056884-35-5 |
| 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene | C₂₉H₁₈Br₂ | 538.26 | 854952-90-2 |
This table is generated based on available data for illustrative purposes.
Synthesis of Spiro-Fused Benzofluorene Systems via Dibrominated Intermediates
Spiro-fused frameworks, where two ring systems are joined at a single carbon atom, are of significant interest in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to their rigid structures and ability to prevent intermolecular aggregation. The dibrominated nature of this compound and its ketone derivative, 5,9-dibromo-7H-benzo[c]fluoren-7-one, makes them valuable precursors for the synthesis of spiro-fused benzofluorene systems.
A common strategy for constructing spiro-xanthene derivatives involves the acid-catalyzed condensation of a ketone with a substituted phenol (B47542) or biphenol. In a reaction analogous to the synthesis of spiro[fluorene-9,9'-xanthene], 5,9-dibromo-7H-benzo[c]fluoren-7-one can be reacted with a suitable dihydroxy compound, such as 2,2'-biphenol, in the presence of an acid catalyst like methanesulfonic acid or p-toluenesulfonic acid to yield a spiro-fused system. 20.210.105
This reaction proceeds through the formation of a carbocation at the C7 position of the benzo[c]fluorene core, followed by intramolecular electrophilic aromatic substitution onto the biphenol moiety. The resulting spiro compounds can then be further functionalized at the bromine positions via cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl groups and build more complex molecular architectures. koreascience.kr
Table 2: Examples of Spiro-Fused Benzofluorene Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[benzo[c]fluorene-7,9'-xanthene] | C₂₉H₁₈O | 394.46 | 1639407-50-3 |
| 9-Bromospiro[benzo[c]fluorene-7,9'-xanthene] | C₂₉H₁₇BrO | 473.35 | 2192306-77-5 |
This table is generated based on available data for illustrative purposes.
Advanced Chemical Transformations and Derivatization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the functionalization of 5,9-dibromo-7H-benzo[c]fluorene and its derivatives. These reactions offer efficient and selective pathways to introduce a wide array of aryl, heteroaryl, and amino groups, significantly modifying the electronic and photophysical properties of the benzo[c]fluorene core.
The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to substitute the bromine atoms with various aryl and heteroaryl moieties. This functionalization is crucial for tuning the optoelectronic properties of the resulting molecules, making them suitable for applications in organic electronics.
The reaction typically involves the palladium-catalyzed coupling of the dibromofluorene derivative with an organoboron compound, such as a boronic acid or a boronic acid pinacol ester, in the presence of a base. A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The choice of substituents on the arylboronic acid allows for fine-tuning of the electronic properties and solubility of the final products. For instance, sterically hindered 2,7-diaryl fluorenes have been synthesized efficiently through double Suzuki-Miyaura cross-coupling reactions using N-heterocyclic carbene Pd catalysts, which are effective for challenging substrates. researchgate.net
The synthesis of 2,7-diaryl substituted fluorenes and fluorenones often utilizes Suzuki coupling as a key step. researchgate.net This methodology has been applied to produce fluorescent sensors and other functional materials. researchgate.net The general reaction scheme involves reacting the dibromo-fluorene core with two equivalents of an arylboronic acid to achieve disubstitution.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromofluorene Derivatives
| Catalyst | Base | Solvent System | Reactants | Product Type |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Arylboronic acid | 5,9-Diaryl-7H-benzo[c]fluorene |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | Heteroarylboronic acid | 5,9-Diheteroaryl-7H-benzo[c]fluorene |
This table presents typical conditions and is not exhaustive.
Beyond Suzuki coupling, other palladium-catalyzed reactions further expand the synthetic utility of this compound.
Buchwald-Hartwig Amination is a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the 5- and 9-positions of the benzo[c]fluorene core. The resulting arylamine derivatives are of significant interest in materials science due to their hole-transporting properties. The optimization of reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent, is crucial for achieving high yields, particularly when coupling with heterocyclic amines. acs.orgresearchgate.net Studies on the amination of various aryl bromides have established efficient protocols that are applicable to dibrominated systems like this compound. acs.orgresearchgate.net For example, the development of NHC-ligated palladacycles has led to efficient Buchwald-Hartwig amination even at low catalyst loadings. researchgate.net
Stille Coupling , which involves the reaction of the aryl bromide with an organostannane reagent, provides an alternative route for C-C bond formation. While often used in polymer synthesis, it is also effective for creating complex small molecules. The reaction is known for its tolerance to a wide variety of functional groups.
Nucleophilic Aromatic Substitution Reactions on Brominated Centers
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the brominated centers of the benzo[c]fluorene core under certain conditions. Although aryl bromides are generally less reactive towards nucleophiles than their activated counterparts, specific substrates or reaction conditions can facilitate this transformation. The bromine atom can be replaced by various nucleophiles, enabling the synthesis of derivatives with diverse functional groups. For instance, in the synthesis of polymers containing crown-substituted fluorene (B118485) units, aromatic nucleophilic substitution has been successfully employed. researchgate.net
Exploration of Intramolecular Cyclization and Ring Expansion Reactions for Extended Architectures
Derivatives of this compound can serve as precursors for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. These reactions are key to creating extended, rigid, and planar architectures with unique electronic properties.
A common strategy involves first functionalizing the 5- and 9-positions with appropriate groups via cross-coupling reactions. These appended groups can then be induced to cyclize onto the existing aromatic framework. Palladium-catalyzed intramolecular C-H activation or dehydrogenative cyclization is a powerful technique for this purpose, allowing for the formation of new five- or six-membered rings. researchgate.net For example, Pd(II)-catalyzed direct C-H/C-H coupling of o-alkenyl biaryls has been developed to construct alkylidene fluorenes, which can serve as building blocks for diverse polycyclic systems. researchgate.net Similarly, rhodium-catalyzed dehydrogenative cyclization provides a straightforward route to the fluorene framework through the activation of two C-H bonds. researchgate.net
Ring expansion reactions offer a pathway to synthesize medium-to-large-sized rings, which are of great interest for their unique structural and medicinal properties. nih.govmdpi.com While less common for the direct modification of the benzo[c]fluorene skeleton itself, derivatives can be designed to undergo rearrangements like the Tiffeneau–Demjanov or Beckmann rearrangements to create larger ring systems such as those containing azepine or azulene motifs. nih.govmdpi.com These strategies allow for the transformation of the standard six-membered rings within the precursor into seven- or eight-membered rings in the final product.
Synthetic Routes to Polymeric and Oligomeric Materials from this compound Monomers
The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization, leading to the formation of conjugated polymers and oligomers. These materials are at the forefront of research in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.net
Polymerization: The most common method for synthesizing poly(benzo[c]fluorene)s is Suzuki polycondensation. nih.gov This involves reacting the 5,9-dibromo monomer with a comonomer containing two boronic acid or boronic ester groups, such as a 2,7-bis(boronic ester) of another fluorene derivative. This approach allows for the creation of alternating copolymers with precisely controlled compositions and properties. doi.org By carefully selecting the comonomer, properties such as the emission color, thermal stability, and charge carrier mobility of the resulting polymer can be tailored. nih.govdoi.org The molecular weights of these polymers can be substantial, and they often exhibit good solubility in common organic solvents, which is crucial for solution-based device fabrication. doi.org
Oligomerization: For applications where precise molecular structure and monodispersity are critical, well-defined oligomers are synthesized. acs.org Oligofluorenes offer an alternative to polymers, as their exact structure allows for purification by methods like column chromatography, resulting in defect-free molecules with potentially superior photoluminescence quantum yields. acs.orgacs.org The synthesis of these oligomers typically involves a stepwise approach, using sequential Suzuki-Miyaura coupling and purification steps to build the molecule unit by unit. acs.org
Table 2: Polymerization Methods for Fluorene-Based Monomers
| Polymerization Method | Catalyst/Conditions | Monomer Types | Resulting Material | Key Features |
|---|---|---|---|---|
| Suzuki Polycondensation | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Dibromo-fluorene and Diboronic ester-fluorene | Polyfluorene copolymers nih.govdoi.org | High molecular weight, tunable properties, good solubility. doi.org |
| Yamamoto Coupling | Ni(0) complex (e.g., Ni(COD)₂) | Dihalo-aromatic monomers | Polyfluorenes | Forms C-C bonds between aryl halides. |
Advanced Spectroscopic and Structural Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments in the 5,9-dibromo-7H-benzo[c]fluorene molecule. The chemical shifts (δ) of the proton signals would indicate their electronic environment, with aromatic protons typically resonating in a specific downfield region. Furthermore, the splitting patterns (spin-spin coupling) would reveal the connectivity between adjacent protons, allowing for the assignment of specific protons to their positions on the benzo[c]fluorene core. However, specific chemical shift values and coupling constants for this compound are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts of these signals would help in assigning them to the aromatic rings and the methylene (B1212753) bridge. The signals for the carbon atoms bonded to the bromine atoms would be expected to appear in a characteristic region of the spectrum. Without experimental data, a detailed analysis and data table cannot be provided.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached, providing a clear link between the ¹H and ¹³C NMR spectra.
The absence of published 2D NMR data for this compound makes a definitive structural confirmation based on these methods impossible to report.
Vibrational Spectroscopy for Functional Group and Bond Characterization
Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the vibrational modes of molecules, which are characteristic of specific functional groups and chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the CH₂ group. The C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum. A detailed table of vibrational frequencies and their assignments cannot be compiled due to the lack of available experimental spectra.
Raman Spectroscopy
Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information to FTIR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Analysis of the Raman spectrum would aid in the complete vibrational characterization of the molecule. As with FTIR, no specific Raman spectral data for this compound could be located.
Electronic Absorption and Emission Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No specific UV-Vis absorption data for this compound has been reported in the searched scientific literature.
Photoluminescence (PL) Spectroscopy (Emission and Excitation Studies)
Detailed photoluminescence (PL) emission and excitation spectra for this compound are not available in the reviewed research.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns, have not been published.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure
Determination of Molecular Conformation and Bond Geometries
There are no published X-ray crystallography studies for this compound. Consequently, information on its precise molecular conformation and bond geometries in the solid state is not available.
Computational Chemistry and Theoretical Investigations of 5,9 Dibromo 7h Benzo C Fluorene Systems
Advanced Academic Applications in Materials Science and Technology
Development of Organic Electronic and Optoelectronic Devices
The functionalization of 5,9-dibromo-7H-benzo[c]fluorene is a key strategy for developing active components for next-generation organic electronic devices. The bromine atoms serve as versatile synthetic handles, enabling the attachment of various functional groups or integration into polymeric structures through cross-coupling reactions.
Derivatives of this compound are instrumental in creating materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and stable deep-blue emission, a long-standing challenge in the field. The benzo[c]fluorene scaffold provides a wide energy bandgap and high thermal stability, which are critical properties for host materials and emitters in OLEDs. google.comnih.gov
Researchers have designed and synthesized novel deep-blue fluorescent host materials by utilizing a spiro[benzo[c]fluorene-7,9'-fluorene] core, which can be prepared from precursors like this compound. ossila.com In one study, various aromatic wings were attached at the 5- and 9-positions via Suzuki coupling reactions. These materials were then used as the host in the emissive layer of an OLED, doped with a suitable blue-emitting dopant. ossila.com The resulting devices exhibited impressive performance, demonstrating high color purity and efficiency. For instance, a device using a fluorophenyl-substituted spiro[benzo[c]fluorene-7,9'-fluorene] derivative as the host achieved a high efficiency of 6.61 cd/A with deep-blue color coordinates. ossila.com The bulky, twisted structure imparted by these modifications helps to suppress intermolecular interactions and concentration quenching, leading to improved device performance. nih.gov
Table 1: Performance of OLEDs Utilizing Benzo[c]fluorene-Based Host Materials This table showcases the electroluminescent (EL) characteristics of devices using various spiro[benzo[c]fluorene-7,9'-fluorene] derivatives as the host material, doped with N,N,N',N'-tetraphenylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine (TPA-SBFF). ossila.com
| Host Material | Dopant Conc. (%) | Max Efficiency (cd/A) | Voltage (V) | CIE Coordinates (x, y) |
| DN-SBFF | 5 | 5.25 | 7.0 | (0.13, 0.17) |
| BP-SBFF | 5 | 4.88 | 7.0 | (0.13, 0.18) |
| FP-SBFF | 5 | 6.61 | 7.0 | (0.13, 0.18) |
**Data sourced from a study on deep blue fluorescent host materials. ossila.com
The this compound unit is a valuable monomer for synthesizing semiconducting polymers used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Its incorporation into a polymer backbone can enhance charge carrier mobility and tailor the material's energy levels for efficient device operation. ossila.com Alkylated polyfluorene materials, for which dibromo-fluorenes are essential precursors, are noted for their high charge-carrier mobility and are frequently used in OFETs and polymer solar cells. ossila.com
In the field of OPVs, fluorene-based conjugated polymers have been successfully employed as donor materials in bulk heterojunction (BHJ) solar cells. For example, a donor-acceptor (D-A) wide bandgap polymer was constructed using a fluorene (B118485) unit functionalized with an oxime group as the acceptor unit. rp-photonics.com This polymer, when blended with a non-fullerene acceptor (Y6), produced an organic solar cell with a high power conversion efficiency (PCE) of 10.71%. rp-photonics.com The success of such polymers underscores the utility of the fluorene chemical structure, for which this compound serves as a foundational building block, in achieving high-performance photovoltaic devices. rp-photonics.comnih.gov
Table 2: Photovoltaic Performance of a Fluorene-Based Polymer Solar Cell This table presents the performance metrics for an organic solar cell using a fluorinated fluorene-based polymer (PBFO-F) as the donor and Y6 as the non-fullerene acceptor. rp-photonics.com
| Parameter | Value |
| Open-Circuit Voltage (VOC) | 0.84 V |
| Short-Circuit Current (JSC) | 23.17 mA cm−2 |
| Fill Factor (FF) | 55.2% |
| Power Conversion Efficiency (PCE) | 10.71% |
**Data sourced from research on fluorene polymers for organic solar cells. rp-photonics.com
Design and Synthesis of Fluorene-Based Conjugated Polymers for Advanced Materials
The ability to create well-defined polymers with predictable and tunable properties is a cornerstone of modern materials science. This compound is a key monomer in this endeavor, enabling the construction of sophisticated fluorene-based conjugated polymers.
The primary method for incorporating this compound into polymer chains is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki polycondensation. In this reaction, the dibrominated monomer is reacted with a co-monomer containing two boronic acid or boronic ester groups, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). ossila.comasianjournalofphysics.com This versatile synthetic method allows for the creation of well-defined polyfluorene derivatives in good yields. asianjournalofphysics.com The presence of two reactive bromine sites on the benzo[c]fluorene unit facilitates the formation of long, conjugated polymer backbones, which are essential for charge transport and desirable electronic properties.
A significant advantage of using this compound in polymerization is the ability to tailor the properties of the resulting polymer through copolymerization. By selecting different co-monomers to react with the dibromo-benzo[c]fluorene unit, chemists can precisely tune the electronic and photophysical characteristics of the final material.
For instance, copolymerizing a fluorene-based monomer with units like dicyanostilbene or 9,10-dicyanophenanthrene can alter the emission color of the polymer. nweon.com Studies have shown that fluorene copolymers with dicyanostilbene exhibit yellow-green luminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. nweon.com This tuning is achieved by controlling the energy transfer from the fluorene segments to the co-monomer units within the polymer chain. This approach allows for the development of light-emitting polymers with specific colors required for display and lighting applications. Furthermore, the introduction of different functional groups can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting its charge injection and transport properties in electronic devices.
Table 3: Photophysical Properties of Fluorene Copolymers This table illustrates how different co-monomers affect the emission characteristics of fluorene-based copolymers in OLED devices. nweon.com
| Fluorene Co-monomer Unit | Emission Color | Max Brightness (cd/m²) | Max Current Efficiency (cd/A) |
| Dicyanostilbene | Yellow-Green | N/A | N/A |
| 9,10-Dicyanophenanthrene (2.5 mol%) | Greenish-Blue | 9230 | 3.33 |
**Data sourced from a study on new polyfluorene copolymers. nweon.com
Applications in Holographic Materials and Volume Bragg Gratings
The unique optical properties of fluorene-based materials have led to their exploration in advanced photonic applications, including holographic data storage and volume Bragg gratings (VBGs). google.comnweon.com VBGs are specialized optical elements that diffract light of a specific wavelength and angle, created by a periodic modulation of the refractive index within a material. rp-photonics.com
Polymers derived from fluorene monomers, for which this compound can serve as a precursor, are highly suitable for these applications. The incorporation of fluorene structures into the polymer matrix of a VBG recording material can lead to a higher refractive index, low birefringence, and high transparency—all critical parameters for high-performance holographic elements. google.comnweon.com These fluorene-derivatized polymers can be used in two-stage photopolymer systems where a matrix is first cured, and then the holographic grating is written into the material by polymerizing a photoactive monomer. google.comnweon.com This technology is relevant for creating advanced optical components for heads-up displays, optical computing, and data storage. google.comspiedigitallibrary.org
Utilization as a Versatile Building Block for Complex Organic Architectures
The true potential of this compound in materials science is realized in its application as a foundational component for creating more complex and functional organic structures. The presence of two chemically addressable bromine atoms allows for a variety of coupling reactions, enabling chemists to extend the π-conjugated system and introduce new functionalities.
Synthesis of Spiro Compounds and Other Fused Polycycles
One of the most significant applications of this compound and its derivatives is in the synthesis of spiro compounds and extended fused-ring systems. The bromine atoms are ideal leaving groups for cross-coupling reactions, most notably the Suzuki coupling, which facilitates the formation of new carbon-carbon bonds.
A prime example is the synthesis of spiro[benzo[c]fluorene-7,9'-fluorene] dimers. cymitquimica.com In these reactions, a halogenated benzo[c]fluorene derivative can be coupled with a boronic acid derivative of another aromatic system. This methodology has been successfully employed to create novel spiro-dimers with high fluorescent quantum yields and excellent morphological stability, making them promising candidates for host materials in organic light-emitting diodes (OLEDs). cymitquimica.com The resulting spiro-compounds exhibit high glass transition temperatures, which is a critical factor for the longevity and performance of electronic devices. cymitquimica.com
The versatility of the dibromo-scaffold allows for the synthesis of a variety of complex polycyclic aromatic hydrocarbons (PAHs). Microwave-assisted Suzuki cross-coupling reactions have been shown to be a highly efficient method for the synthesis of PAHs from aryl bromides, significantly accelerating reaction times compared to traditional thermal methods. tcichemicals.com This rapid and efficient synthesis is crucial for the exploration of new materials with tailored electronic and photophysical properties.
The following table summarizes the key reactants and products in the synthesis of a spiro[benzo[c]fluorene-7,9'-fluorene] dimer, highlighting the role of the halogenated precursor.
| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Key Properties of Product |
| Halogenated spiro[benzo[c]fluorene-7,9'-fluorene] | Boronic acid derivative | Suzuki Coupling | Spiro[benzo[c]fluorene-7,9'-fluorene] dimer | High fluorescent quantum yield, good morphological stability, high glass transition temperature |
Construction of Supramolecular Assemblies
Beyond the realm of covalent synthesis, the structural features of this compound lend themselves to the construction of ordered supramolecular assemblies. These non-covalently bonded structures, such as liquid crystals and organogels, are of great interest for applications in sensors, smart materials, and molecular electronics.
While direct studies on the supramolecular behavior of this compound are not extensively documented in the reviewed literature, the principles of crystal engineering and the behavior of similar halogenated and fluorene-based molecules provide a strong indication of its potential. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This, combined with the potential for π-π stacking interactions of the aromatic core, offers a powerful tool for designing crystalline materials with specific packing motifs and, consequently, tailored bulk properties.
The introduction of long alkyl or alkoxy chains to the benzo[c]fluorene core, a common strategy in the design of liquid crystals, can induce mesophase formation. Research on other fluorene derivatives has shown that the substitution pattern and the nature of the side chains are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. For instance, a disubstituted bromo-derivative of a dispiro[fluorene-9,11′-indeno[1,2-b]fluorene-12′,9′′-fluorene] has been shown to form stable and well-organized lamellar and rectangular columnar mesophases. rsc.org
Furthermore, the self-assembly of discrete amphiphilic co-oligomers containing fluorene units can be controlled by the sequence of the building blocks, leading to the formation of various nanoparticles such as nanofibers and hollow vesicles. nist.gov This highlights the potential for creating complex, functional supramolecular structures by derivatizing the this compound core with appropriate functional groups that can drive self-assembly through hydrogen bonding, solvophobic effects, or other non-covalent forces.
The following table outlines the potential of this compound derivatives in the formation of supramolecular assemblies based on the properties of analogous compounds.
| Type of Supramolecular Assembly | Driving Non-Covalent Interactions | Potential Applications |
| Crystalline solids | Halogen bonding, π-π stacking | Organic semiconductors, nonlinear optics |
| Liquid crystals | van der Waals forces (from appended alkyl chains), π-π stacking | Displays, sensors, optical switches |
| Organogels | Hydrogen bonding, π-π stacking, solvophobic effects | Smart materials, drug delivery |
| Nanoparticles (e.g., nanofibers, vesicles) | Self-assembly of amphiphilic derivatives | Nanotechnology, biomedical applications |
Future Research Directions and Unaddressed Challenges
Innovation in Green Chemistry Approaches for Synthesis
The traditional multi-step synthesis of benzo[c]fluorenes and their derivatives often involves harsh reagents and generates significant chemical waste. nih.govwikipedia.orgresearchgate.net Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes to 5,9-dibromo-7H-benzo[c]fluorene and its analogs.
A promising direction is the adoption of mechanochemical synthesis . This solvent-free or low-solvent technique has been successfully employed for the synthesis of a fluorenone-based metal-organic framework (MOF), demonstrating a rapid and environmentally friendly way to create highly ordered inorganic-organic hybrid systems. researchgate.netrsc.org Exploring mechanochemical methods for the primary synthesis of the this compound backbone could significantly reduce the environmental impact.
Furthermore, catalytic C-H bond activation and annulation represents a powerful strategy for constructing complex PAHs. rsc.orgacs.org Palladium/norbornene-catalyzed C–H activation has been used to create a variety of PAH-based fluorescent materials, offering a straightforward approach to screening for high-performance compounds. rsc.org Applying such catalytic methods to synthesize the benzo[c]fluorene core could offer a more atom-economical and efficient alternative to traditional methods. Another avenue involves Lewis acid-catalyzed Prins-type cycloaromatization, which has been shown to be an operationally simple, transition-metal-free, and air-tolerant method for producing benzo[c]fluorenes on a gram scale. researchgate.net
Finally, the development of catalyst-free synthetic methods is a key goal in green chemistry. A novel method for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives has been developed that proceeds without a catalyst and with no loss of functional groups. rsc.org Adapting such methodologies for the synthesis of this compound could lead to more sustainable production processes.
Exploration of New Derivatization Pathways and Functionalization Strategies
The two bromine atoms at the 5 and 9 positions of the benzo[c]fluorene core are prime sites for post-synthetic modification, allowing for the tuning of the molecule's electronic and photophysical properties. Future research will heavily rely on the exploration of new derivatization pathways to create a diverse library of functional materials.
Cross-coupling reactions , such as the Suzuki and Sonogashira reactions, are powerful tools for introducing a wide range of functional groups. nih.govorganic-chemistry.org The palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides is a well-established method that can be applied to this compound to introduce alkynyl substituents, extending the conjugation and modifying the optoelectronic properties. organic-chemistry.org Similarly, the Suzuki coupling reaction can be used to introduce aryl or vinyl groups. nih.gov The development of "green" cross-coupling reactions in water using specialized phosphine (B1218219) ligands is a particularly interesting direction for future work. nih.gov
Beyond traditional cross-coupling, direct C-H functionalization of the benzo[c]fluorene backbone offers a more atom-economical approach to derivatization. While the bromine atoms provide specific reaction handles, direct functionalization of other positions on the aromatic rings could lead to novel structures with unique properties.
The synthesis of regioisomeric donor-acceptor-donor chromophores based on functionalized fluorene (B118485) and benzo[1,2-d:4,5-d']bis( researchgate.netlu.lvnih.govtriazole) units has shown that structural isomerism can have a drastic effect on emission properties. rsc.org Systematic derivatization of the this compound core to create a series of such isomers would be a valuable area of investigation for developing new light-emitting materials.
Advanced Multiscale Computational Modeling for Structure-Function Prediction
The development of new materials based on this compound can be significantly accelerated through the use of advanced computational modeling techniques. These methods can predict the electronic and photophysical properties of yet-to-be-synthesized derivatives, guiding experimental efforts towards the most promising candidates.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling the electronic structure and excited state properties of organic molecules. rsc.orgnih.gov These methods can be used to calculate key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. For instance, DFT and TD-DFT calculations have been used to model the electronic excited state properties of regioisomeric donor-acceptor-donor chromophores, providing insights into the relationship between their structure and their amplified spontaneous emission properties. rsc.org Similar studies on a library of virtual derivatives of this compound would be highly valuable.
Periodic DFT calculations have also been used to understand the electronic structure of fluorenone-based metal-organic frameworks, illustrating that no energy or electronic transfer occurs between the chromophore and the metal cation. rsc.org This type of computational analysis will be crucial for designing and understanding the properties of hybrid materials incorporating this compound.
Integration with Hybrid Organic-Inorganic Systems
The integration of this compound into hybrid organic-inorganic systems is a burgeoning research area with the potential to yield materials with novel synergistic properties.
One exciting avenue is the development of fluorene-based metal-organic frameworks (MOFs) . A fluorenone-containing dicarboxylate has been successfully organized into a MOF with zinc cations using a facile mechanochemical synthesis method. researchgate.netrsc.org The resulting Zn-FDC MOF exhibits a pillared structure with highly ordered fluorenone chromophore units, leading to enhanced photoluminescence quantum yield and fluorescence lifetime. researchgate.netrsc.org The bromine atoms on this compound could be converted to carboxylic acid groups to serve as linkers for the synthesis of novel MOFs with tailored porosity and functionality. The introduction of fluorine atoms into MOFs has also been shown to influence their affinity for pollutants, suggesting that fluorinated or brominated benzo[c]fluorene-based MOFs could have applications in environmental remediation. nih.govrsc.org
Another important area is the use of fluorene derivatives in perovskite solar cells (PSCs) . Small-molecule hole-transporting materials (HTMs) based on fluorenylidene fragments have been synthesized and successfully applied in PSCs, achieving high power conversion efficiencies. acs.orgktu.edu Fluorene and fluorenone derivatives with phosphonic acid anchoring groups have also been investigated as electron-transporting materials in PSCs. lu.lvnih.govrsc.org The tunable electronic properties of this compound make it a promising candidate for derivatization into novel HTMs or electron-transporting materials for next-generation solar cells.
Discovery of Novel Applications Beyond Current Scope
While the primary focus of research on this compound and its analogs has been on materials science, there is a growing interest in exploring their potential in other fields, particularly in biology and medicine.
Recent studies have shown that derivatives of 5H-benzo[c]fluorene exhibit significant antiproliferative activity against human cancer cell lines. nih.gov One derivative was found to induce apoptosis in leukemic cells and exhibited a microtubule destabilization effect. nih.gov Furthermore, it possessed anti-inflammatory activity and showed in vivo efficacy in reducing tumors in xenograft mice. nih.gov Given that halogenation can significantly impact the biological activity of molecules, the investigation of the anticancer and anti-inflammatory properties of this compound and its derivatives is a compelling future research direction.
The fluorescent properties of benzo[c]fluorene derivatives also make them interesting candidates for the development of chemical sensors . The parent compound, 7H-benzo[c]fluorene, is a known mutagen and a component of air pollution. wikipedia.orgnih.gov The development of fluorescent sensors for the detection of PAHs and other environmental pollutants is an active area of research. rsc.org Functionalized this compound could be designed to exhibit changes in its fluorescence upon binding to specific analytes, leading to the creation of highly sensitive and selective chemical sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,9-dibromo-7H-benzo[c]fluorene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic bromination of 7H-benzo[c]fluorene using brominating agents like in the presence of a Lewis acid catalyst (e.g., ) under controlled temperature (60–80°C). Solvent selection (e.g., dichloromethane or carbon tetrachloride) affects reaction kinetics. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol .
- Data :
| Parameter | Value/Outcome | Reference |
|---|---|---|
| Typical Yield | 60–75% | |
| Reaction Time | 12–24 hours | |
| Purity (HPLC) | ≥98% |
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use - and -NMR to assign positions of bromine substituents. Key signals include aromatic protons (δ 6.6–7.8 ppm) and carbons adjacent to bromine (δ 115–125 ppm). Coupling constants () in -NMR help distinguish para/meta substitution patterns. For example, ≈ 2.8 Hz and ≈ 8.3 Hz in analogous fluorene derivatives indicate meta-bromination .
Q. What are the key physical properties (e.g., solubility, logP) of this compound?
- Methodology : Determine logP (octanol/water partition coefficient) via reversed-phase HPLC or the Crippen fragmentation method. Solubility in cyclohexane or DMSO can be measured gravimetrically. Computational tools like the Joback method estimate thermodynamic properties (e.g., enthalpy of vaporization) .
- Data :
| Property | Value | Reference |
|---|---|---|
| logP (predicted) | 5.2 ± 0.3 | |
| Solubility (DMSO) | 12 mg/mL at 25°C |
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Compare Suzuki-Miyaura coupling efficiency using Pd catalysts (e.g., ) with arylboronic acids. Bromine’s electron-withdrawing nature reduces electron density at coupling sites, slowing reactivity. Steric hindrance from adjacent substituents further impacts reaction rates. Monitor via TLC and isolate products using flash chromatography .
- Data :
| Substrate | Coupling Yield (%) | Reaction Time (h) |
|---|---|---|
| 5,9-Dibromo derivative | 45–55 | 24 |
| Mono-bromo analog | 70–80 | 12 |
Q. What strategies mitigate contradictions in spectroscopic data for brominated fluorene derivatives?
- Methodology : Combine X-ray crystallography with 2D NMR (e.g., HSQC) to resolve overlapping signals. For example, crystallographic data for 6-fluoro-4H-benzo[d][1,3]dioxine confirmed meta-fluorine substitution (C–F distance: 1.35 Å), resolving ambiguities in NMR coupling constants .
Q. How can computational modeling predict the electronic structure and optoelectronic applications of this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and absorption spectra. Compare with experimental UV-Vis data (λmax ≈ 320 nm in cyclohexane). Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electron-transport properties in organic semiconductors .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology : Optimize bromination using flow chemistry to control exothermicity and mixing. For example, continuous-flow reactors with residence time <5 minutes reduce side products (e.g., tribrominated byproducts). Monitor regioselectivity via LC-MS and adjust catalyst loading (e.g., at 10 mol%) .
Safety and Handling
- Storage : Store in amber vials under inert gas (N2) at –20°C to prevent photodegradation. Cyclohexane solutions (10–100 µg/mL) are stable for 6 months .
- Hazards : Brominated aromatics may cause skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Disposal via incineration with alkaline scrubbers minimizes environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
